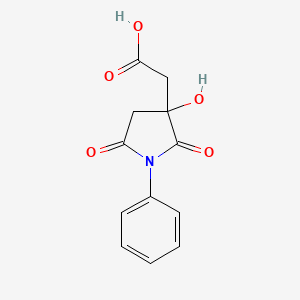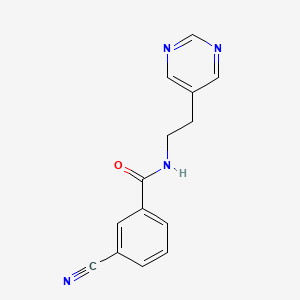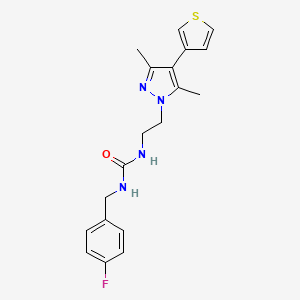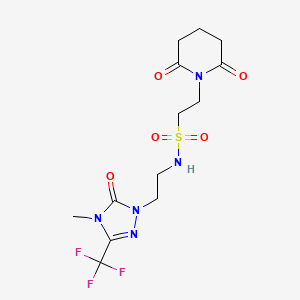![molecular formula C27H27NO4 B2720228 3-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]-2,2-dimethylpropanoic acid CAS No. 2241129-65-5](/img/structure/B2720228.png)
3-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]-2,2-dimethylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]-2,2-dimethylpropanoic acid” is a white to light yellow crystalline powder . It is insoluble in water and petroleum ether, but soluble in ethyl acetate, methanol, and DMF .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code provided . This code is a textual identifier for chemical substances, designed to provide a standard way to encode molecular information and to facilitate the search for such information.Physical And Chemical Properties Analysis
This compound is a white to light yellow crystalline powder . It is insoluble in water and petroleum ether, but soluble in ethyl acetate, methanol, and DMF . The melting point is 150-151°C .科学的研究の応用
Peptide Synthesis and Modification
The Fmoc group is widely utilized in the synthesis of peptides, serving as a protective group for amino acids during the assembly process. It is particularly valued for its ease of removal under mild basic conditions, which preserves the integrity of the peptide chain. For instance, a study detailed the use of Fmoc-protected amino acids in developing novel hydrogelators and biomaterials, highlighting the group's importance in biomedical research and industry due to its structural and supramolecular properties (Bojarska et al., 2020). Another research explored the synthesis of N-alkylhydroxamic acids through a solid-phase approach utilizing Fmoc-protected hydroxylamines, demonstrating the versatility of Fmoc chemistry in creating structurally diverse molecules (Mellor & Chan, 1997).
Material Science
In the realm of material science, the Fmoc group's derivatives have been instrumental in developing new materials with specific properties. A study synthesized a dimethacrylate monomer using a Fmoc-protected compound for root canal filling materials, showcasing the potential of Fmoc chemistry in dental applications (Liu et al., 2006). Additionally, Fmoc-based organic sensitizers have been engineered for solar cell applications, achieving high incident photon-to-current conversion efficiency, indicating the Fmoc group's contribution to renewable energy technologies (Kim et al., 2006).
Chemical Synthesis and Characterization
The Fmoc group is also pivotal in chemical synthesis, offering a chemoselective procedure for introducing protective groups into various molecules. A technique was developed for the rapid and efficient introduction of the Fmoc group into amines, acids, alcohols, and other functional groups, proving its utility in synthetic chemistry (Soley & Taylor, 2019). This versatility facilitates the creation of complex organic molecules with potential applications in pharmaceuticals and materials science.
Safety and Hazards
特性
IUPAC Name |
3-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]-2,2-dimethylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO4/c1-27(2,25(29)30)15-18-11-13-19(14-12-18)16-28-26(31)32-17-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-14,24H,15-17H2,1-2H3,(H,28,31)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKJSYJRWWBMTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-benzyl-N-(2-(cyclohex-1-en-1-yl)ethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2720150.png)
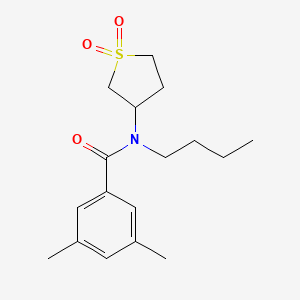

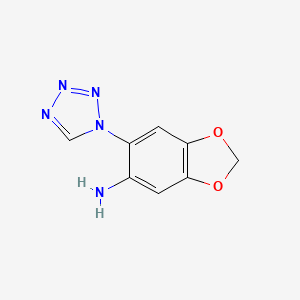
![Methyl 2-[4-(2,6-dichloropyridine-4-carbonyl)thiomorpholin-3-yl]acetate](/img/structure/B2720156.png)
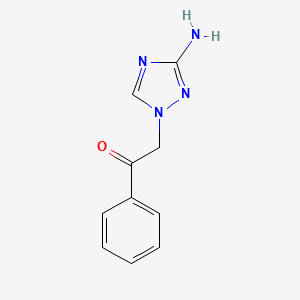
![[(2S,5S)-5-(Hydroxymethyl)pyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B2720159.png)
![1-(2,3-Dimethoxyphenyl)-2-(2-(dimethylamino)ethyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2720160.png)
